molecular formula C21H19N3O B11033052 12-(2-methylphenyl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one

12-(2-methylphenyl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one

Cat. No.: B11033052
M. Wt: 329.4 g/mol
InChI Key: SESDWBOJAFDTMI-UHFFFAOYSA-N
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Description

12-(2-methylphenyl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one is a complex heterocyclic compound that belongs to the quinazolinone family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 12-(2-methylphenyl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-aminobenzimidazole with 2-methylbenzaldehyde under acidic conditions to form the intermediate Schiff base. This intermediate is then cyclized using a suitable cyclizing agent such as polyphosphoric acid (PPA) or phosphorus oxychloride (POCl3) to yield the desired quinazolinone derivative .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts such as Cu@Fe3O4 magnetic nanoparticles has been explored to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

12-(2-methylphenyl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinazolinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2O2

    Reduction: NaBH4, LiAlH4, catalytic hydrogenation

    Substitution: Alkyl halides, acyl chlorides, nucleophiles

Major Products Formed

The major products formed from these reactions include various substituted quinazolinone derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents introduced.

Mechanism of Action

The mechanism of action of 12-(2-methylphenyl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

12-(2-methylphenyl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one stands out due to its unique structural features and diverse biological activities. Its ability to undergo various chemical reactions and form different derivatives makes it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C21H19N3O

Molecular Weight

329.4 g/mol

IUPAC Name

12-(2-methylphenyl)-3,4,5,12-tetrahydro-2H-benzimidazolo[2,1-b]quinazolin-1-one

InChI

InChI=1S/C21H19N3O/c1-13-7-2-3-8-14(13)20-19-16(10-6-12-18(19)25)23-21-22-15-9-4-5-11-17(15)24(20)21/h2-5,7-9,11,20H,6,10,12H2,1H3,(H,22,23)

InChI Key

SESDWBOJAFDTMI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2C3=C(CCCC3=O)NC4=NC5=CC=CC=C5N24

Origin of Product

United States

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